molecular formula C12H8N2O4 B11872228 [2,4'-Bipyridine]-3,3'-dicarboxylic acid

[2,4'-Bipyridine]-3,3'-dicarboxylic acid

Cat. No.: B11872228
M. Wt: 244.20 g/mol
InChI Key: PVSBGUVURMRTDK-UHFFFAOYSA-N
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Description

[2,4’-Bipyridine]-3,3’-dicarboxylic acid: is an organic compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of carboxylic acid groups at the 3 and 3’ positions of the bipyridine structure. It is a versatile ligand in coordination chemistry and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridine]-3,3’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . The reaction conditions are carefully controlled to achieve high yields.

Industrial Production Methods: Industrial production of [2,4’-Bipyridine]-3,3’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: [2,4’-Bipyridine]-3,3’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The bipyridine structure allows for substitution reactions at the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.

Major Products:

    Oxidation: N-oxides of [2,4’-Bipyridine]-3,3’-dicarboxylic acid.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.

    Substitution: Halogenated or nitrated bipyridine derivatives.

Scientific Research Applications

Chemistry: [2,4’-Bipyridine]-3,3’-dicarboxylic acid is widely used as a ligand in coordination chemistry.

Biology and Medicine: The compound’s ability to form complexes with metal ions makes it useful in biological research. It is used in the development of metal-based drugs and as a probe for studying metal ion interactions in biological systems .

Industry: In the industrial sector, [2,4’-Bipyridine]-3,3’-dicarboxylic acid is employed in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks. These materials have applications in gas storage, separation, and catalysis .

Mechanism of Action

The mechanism of action of [2,4’-Bipyridine]-3,3’-dicarboxylic acid primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms of the pyridine rings and the oxygen atoms of the carboxylic acid groups. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological effects .

Properties

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

2-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8N2O4/c15-11(16)8-2-1-4-14-10(8)7-3-5-13-6-9(7)12(17)18/h1-6H,(H,15,16)(H,17,18)

InChI Key

PVSBGUVURMRTDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=NC=C2)C(=O)O)C(=O)O

Origin of Product

United States

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